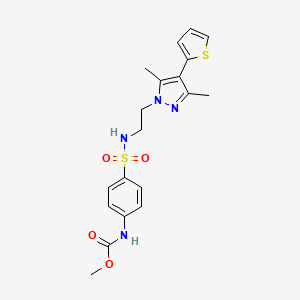
methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, designated as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a unique structure that includes:
- A pyrazole ring
- A thiophene moiety
- A sulfamoyl group
- A carbamate functional group
The molecular formula is C20H21N3O3S with a molecular weight of 383.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that Compound A exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds containing thiophene and pyrazole derivatives can exhibit antimicrobial effects against various pathogens. The inclusion of the sulfamoyl group may enhance this activity by interacting with bacterial enzymes.
- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. For instance, in vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HCT116, indicating a potential application in cancer therapy .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit specific pathways involved in inflammation .
The mechanisms through which Compound A exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors or signaling pathways, modulating cellular responses.
Table 1: Summary of Biological Activities and Findings
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Cytotoxic effects on multiple cancer cell lines | |
| Anti-inflammatory | Reduction in inflammatory markers |
Detailed Research Findings
- Anticancer Studies : In a study evaluating various pyrazole derivatives, Compound A was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value indicative of potent activity. Further investigations revealed that the compound induces apoptosis through caspase activation pathways .
- Microbial Inhibition : Another study explored the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the pyrazole ring could enhance activity against these pathogens .
- Inflammation Models : In vivo models showed that administration of Compound A resulted in decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .
Propiedades
IUPAC Name |
methyl N-[4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWKWLFFFSKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














